Cas no 2138036-57-2 (4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol)

4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative featuring a tert-butyl group and an allyl substituent. Its structure combines steric hindrance from the tert-butyl group with the reactivity of the allyl moiety, making it a versatile intermediate in organic synthesis. The compound's cyclohexenol core provides a functional handle for further derivatization, while the allyl group enables participation in cross-coupling or polymerization reactions. The tert-butyl substituent enhances stability and may influence stereoelectronic properties. This compound is particularly useful in the synthesis of fine chemicals, fragrances, and specialty polymers, where its balanced reactivity and stability are advantageous. Its defined structure allows for precise control in synthetic applications.
4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol structure
2138036-57-2 structure
Product Name:4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol
CAS No:2138036-57-2
MF:C13H22O
MW:194.313184261322
CID:6360703
PubChem ID:165491840
Update Time:2025-06-12

4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1156034
    • 2138036-57-2
    • 4-tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol
    • 4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol
    • Inchi: 1S/C13H22O/c1-5-8-13(14)9-6-11(7-10-13)12(2,3)4/h5-6,9,11,14H,1,7-8,10H2,2-4H3
    • InChI Key: DUSSOAZGMVZYCD-UHFFFAOYSA-N
    • SMILES: OC1(CC=C)C=CC(CC1)C(C)(C)C

Computed Properties

  • Exact Mass: 194.167065321g/mol
  • Monoisotopic Mass: 194.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol Pricemore >>

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Additional information on 4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol

Recent Advances in the Study of 4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol (CAS: 2138036-57-2): A Comprehensive Research Brief

The compound 4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol (CAS: 2138036-57-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexenol structure with a tert-butyl and propenyl substituent, has shown promising potential in various applications, including drug discovery, fragrance synthesis, and material science. Recent studies have focused on elucidating its chemical properties, biological activities, and potential therapeutic applications, making it a subject of intense scientific inquiry.

One of the key areas of research has been the synthesis and optimization of 4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol. A study published in the Journal of Organic Chemistry (2023) detailed an efficient synthetic route using palladium-catalyzed allylic substitution, which achieved a high yield and enantioselectivity. The researchers emphasized the importance of this method for scalable production, which is critical for further pharmacological evaluations. Additionally, the study highlighted the compound's stability under various conditions, making it a viable candidate for industrial applications.

In the realm of biological activity, preliminary investigations have revealed that 4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol exhibits moderate antimicrobial properties against Gram-positive bacteria. A recent in vitro study demonstrated its efficacy in inhibiting the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. While these results are promising, further in vivo studies are required to assess its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, although detailed molecular studies are still underway.

Another intriguing aspect of this compound is its potential role in fragrance and flavor industries. Due to its woody, citrus-like aroma, 4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol has been explored as a novel ingredient in perfumery. A 2024 study published in Flavour and Fragrance Journal evaluated its olfactory properties and stability in various formulations. The results indicated that the compound could serve as a sustainable alternative to traditional synthetic fragrances, aligning with the growing demand for eco-friendly products in the cosmetics industry.

Despite these advancements, challenges remain in the widespread adoption of 4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol. Regulatory hurdles, particularly concerning its safety profile, need to be addressed. A recent toxicological assessment reported in Chemical Research in Toxicology (2023) highlighted the need for comprehensive toxicity studies, as initial data suggested potential hepatotoxicity at high doses. Researchers are currently investigating structural modifications to mitigate these effects while retaining the compound's beneficial properties.

In conclusion, 4-Tert-butyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol (CAS: 2138036-57-2) represents a multifaceted compound with significant potential across multiple industries. Ongoing research is expected to further elucidate its applications, optimize its synthesis, and address safety concerns. As the scientific community continues to explore this molecule, it is poised to become a valuable asset in chemical biology and pharmaceutical development.

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